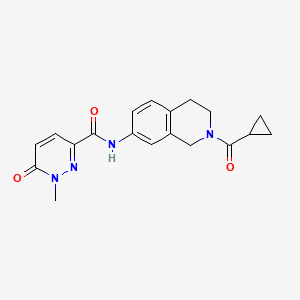

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-22-17(24)7-6-16(21-22)18(25)20-15-5-4-12-8-9-23(11-14(12)10-15)19(26)13-2-3-13/h4-7,10,13H,2-3,8-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADBCRUKIGTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1206989-81-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and studies.

- Molecular Formula : C23H21N3O3

- Molecular Weight : 387.4 g/mol

- Structure : The compound contains a tetrahydroisoquinoline moiety, which is known for various pharmacological effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the cyclopropanecarbonyl group is significant in enhancing the binding affinity to target proteins.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity against various pathogens. The inhibition of bacterial growth has been observed in several studies, suggesting potential applications in treating infections.

3. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of succinate dehydrogenase (SDH), which is crucial in metabolic pathways and is a target for developing fungicides and anticancer agents .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of related tetrahydroisoquinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting that modifications to the isoquinoline structure could enhance antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

| Modification | Effect on Activity |

|---|---|

| Cyclopropanecarbonyl group | Enhances binding affinity |

| Substitution on the tetrahydroisoquinoline ring | Alters potency against cancer cells |

| Variation in carboxamide side chains | Impacts solubility and bioavailability |

Comparison with Similar Compounds

Structural Analogues from Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share structural similarities with the target compound:

- Core Heterocycle: Both feature a tetrahydroimidazo[1,2-a]pyridine core, whereas the target compound uses a tetrahydroisoquinoline system.

- Substituents: 1l and 2d have 4-nitrophenyl and cyano groups, enhancing electron-withdrawing properties. The target compound substitutes a cyclopropanecarbonyl group, which may confer steric and lipophilic advantages.

- Physical Properties: 1l: Melting point 243–245°C, yield 51% . 2d: Melting point 215–217°C, yield 55% . Target compound: No direct data, but cyclopropane groups typically lower melting points compared to nitro-substituted analogs.

Amide-Containing Pesticides and Metabolites

- These compounds prioritize chlorinated aryl groups and trioxo-pyrimidine systems for pesticidal activity.

- The target compound’s pyridazine-carboxamide and tetrahydroisoquinoline motifs are distinct, suggesting divergent biological targets. Applications:

- compounds are agrochemicals, while the target’s structure aligns more closely with kinase inhibitors or anti-inflammatory agents.

Data Table: Key Comparative Metrics

Research Findings and Implications

- Impact of Heterocyclic Core: Tetrahydroisoquinoline (target) vs. tetrahydroimidazopyridine (1l, 2d): The former may enhance binding to CNS targets, while the latter’s fused imidazole ring could improve metabolic stability .

- Pyridazine-carboxamide vs. trioxo-pyrimidine (fenoxacrim): Pyridazine’s electron-deficient nature may favor interactions with enzymatic active sites .

- Synthetic Challenges :

- Yields for 1l and 2d (~50–55%) suggest moderate efficiency in multi-step syntheses, common in heterocyclic chemistry . The target compound’s synthesis would likely face similar challenges.

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane carbonyl group coupling to the tetrahydroisoquinoline core, followed by carboxamide formation. Key challenges include:

- Reaction Optimization : Temperature control (e.g., -20°C for ketone coupling ) and solvent selection (e.g., anhydrous THF for moisture-sensitive steps ).

- Purification : Use of column chromatography (silica gel) or recrystallization to isolate intermediates and final products .

- By-product Minimization : Adjusting pH and reaction time to suppress side reactions like over-alkylation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify hydrogen/carbon environments and cyclopropane ring integrity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., observed vs. calculated mass) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopropanecarbonyl to cyclohexyl) to test enzyme-binding affinity .

- Biological Assays : Conduct in vitro kinase inhibition assays (IC₅₀ determination) and compare with structurally related compounds (e.g., sulfonamide derivatives ).

- Computational Docking : Use software like AutoDock to predict interactions with targets (e.g., DDR1 kinase ).

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in cell-based assays explains low activity .

- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity ).

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME to predict solubility, permeability, and CYP450 interactions .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Free Energy Calculations : Estimate binding free energy (ΔG) to prioritize analogs with improved target affinity .

Q. What experimental approaches are used to elucidate the mechanism of action for this compound?

- Methodological Answer :

- Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS ).

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cells .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Kᵢ and kᵢₙₐcₜ) to classify inhibition type (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.